![molecular formula C23H21NO4 B13540531 8-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylicacid](/img/structure/B13540531.png)
8-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8-azabicyclo[3.2.1]octane-3-carboxylic acid: is a fascinating compound with a complex structure. Let’s break it down:
IUPAC Name: (1R,5S)-8-(((9H-fluoren-9-yl)methoxy)carbonyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid.
Molecular Formula: C₂₃H₂₃NO₄.
Molecular Weight: 377.44 g/mol.
Métodos De Preparación
Synthetic Routes:: The synthesis of this compound involves several steps. One common approach is the Fmoc (Fluoren-9-ylmethoxy)carbonyl strategy. Fmoc is a protecting group used in peptide synthesis. The compound can be prepared through the following steps:
Introduction of Fmoc Group: The fluorenylmethoxycarbonyl (Fmoc) group is introduced onto the amine functionality.
Ring Formation: Cyclization of the Fmoc-protected amine with appropriate reagents leads to the formation of the bicyclic core.
Deprotection: Removal of the Fmoc group yields the final compound.
Industrial Production:: While industrial-scale production methods may vary, the Fmoc-based strategy remains a key starting point.
Análisis De Reacciones Químicas
Reactivity::
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of carboxylic acid derivatives.
Reduction: Reduction of the carbonyl group may yield secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or other functional groups.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles (e.g., amines, alkoxides).
Major Products:: The major products depend on the specific reaction conditions. For example:
- Oxidation: Carboxylic acid derivatives.
- Reduction: Secondary amines.
Aplicaciones Científicas De Investigación
This compound finds applications across various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potentially as a ligand or substrate in enzyme studies.
Medicine: Investigated for pharmacological properties.
Industry: Used in the synthesis of specialized materials.
Mecanismo De Acción
The exact mechanism of action remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparación Con Compuestos Similares
While unique, this compound shares structural features with tropane alkaloids. Tropanes exhibit diverse biological activities . further studies are needed to fully elucidate its distinct properties.
Propiedades
Fórmula molecular |
C23H21NO4 |
|---|---|
Peso molecular |
375.4 g/mol |
Nombre IUPAC |
8-(9H-fluoren-9-ylmethoxycarbonyl)-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylic acid |
InChI |
InChI=1S/C23H21NO4/c25-22(26)14-11-15-9-10-16(12-14)24(15)23(27)28-13-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,11,15-16,21H,9-10,12-13H2,(H,25,26) |
Clave InChI |
YJJYHOPRNFPURM-UHFFFAOYSA-N |
SMILES canónico |
C1CC2C=C(CC1N2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{[(1-Benzylpiperidin-4-yl)methyl]amino}propanenitrile](/img/structure/B13540450.png)
![1-(Hydroxymethyl)-3-azabicyclo[3.3.1]nonan-9-ol hydrochloride](/img/structure/B13540458.png)
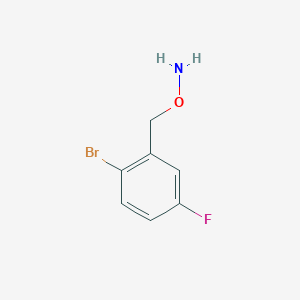

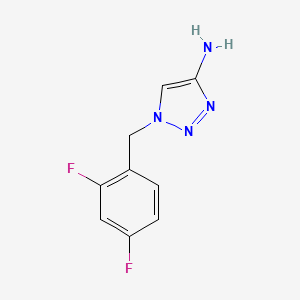

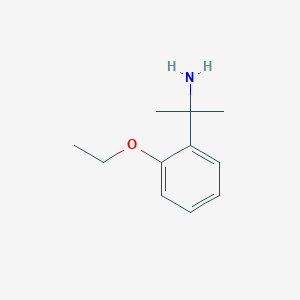

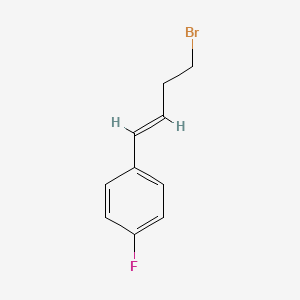
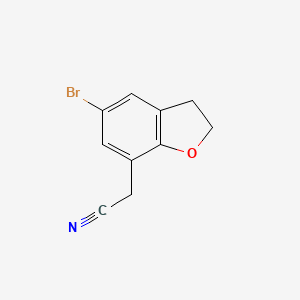
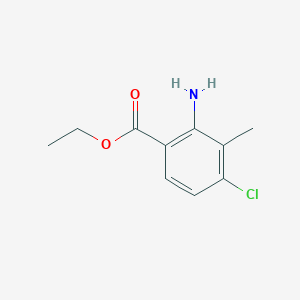
![4-[(Methanesulfonyl)(methyl)amino]-3-methoxybenzoic acid](/img/structure/B13540507.png)
![Methyl[(piperidin-2-yl)methyl]amine dihydrochloride](/img/structure/B13540521.png)
![1-[2,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-3-yl]-2-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B13540525.png)
